(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has a unique structure and has been studied extensively for its biological activity.
Mechanism Of Action
The mechanism of action of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or disrupting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one in lab experiments is its unique structure and biological activity. The compound has been found to exhibit significant antimicrobial and anticancer properties, making it a promising candidate for further research. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one. One area of interest is the development of the compound as a drug delivery system, due to its ability to target specific cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine and agriculture.
Synthesis Methods
The synthesis of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one involves the reaction of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amine with (E)-1-(4-bromobut-2-en-1-yl)piperazine in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one has been studied for its potential applications in various fields. It has been found to exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
properties
IUPAC Name |
(E)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-2-3-14(22)20-8-6-19(7-9-20)12-4-5-13(18-17-12)21-11-15-10-16-21/h2-5,10-11H,6-9H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFKNJOLUPMKLW-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one |
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